molecular formula C19H28FN3O3S B2406813 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide CAS No. 897613-39-7

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide

Cat. No. B2406813
CAS RN: 897613-39-7
M. Wt: 397.51
InChI Key: NLFQAIPXRQVBAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a piperazine ring attached to a fluorophenyl group and a sulfonylethyl group. The cyclohexanecarboxamide group is another key structural feature. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the piperazine ring could potentially undergo reactions at the nitrogen atoms, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring and the sulfonylethyl group could enhance water solubility, while the fluorophenyl group could enhance lipophilicity.

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Antibacterial Activity via Urease Inhibition

Anti-Biofilm Properties

Crystal Structure Insights

Radiolabeling Potential

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its biological activity, toxicity, and potential for causing allergic or adverse reactions. Without specific toxicity data or safety studies for this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, characterization, biological activity, and potential applications. Given the biological activity of many piperazine derivatives, this compound could potentially be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O3S/c20-17-8-4-5-9-18(17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFQAIPXRQVBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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